4,4,5,5,6,6,6-heptafluorohex-2-enoic acid
Overview
Description
4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O2 and a molecular weight of 240.08 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid typically involves the introduction of fluorine atoms into a hexenoic acid backbone. One common method is the fluorination of hexenoic acid derivatives using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated acids.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for potential use in drug development due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluorohexanoic acid: Similar structure but lacks the double bond.
Perfluorohexanoic acid: Fully fluorinated hexanoic acid without the double bond.
4,4,5,5,6,6,6-Heptafluoro-2-hexenoic acid: Another isomer with a different arrangement of fluorine atoms.
Uniqueness
4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohex-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNWYYINLFKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895360 | |
Record name | 3-(Perfluoropropyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-03-6 | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoropropyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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